Dyrk1A-IN-3: A Technical Guide to a Selective DYRK1A Inhibitor
Dyrk1A-IN-3: A Technical Guide to a Selective DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dyrk1A-IN-3, also identified as Compound 8b, is a potent and highly selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document provides a comprehensive technical overview of its discovery, development, biochemical and cellular activity, and the experimental protocols utilized in its characterization. The development of Dyrk1A-IN-3 arose from a strategic effort to repurpose existing kinase inhibitor scaffolds, leading to a highly selective chemical probe for studying DYRK1A biology and a potential starting point for therapeutic development in neurodegenerative diseases and other conditions where DYRK1A is implicated.
Discovery and Development
The discovery of Dyrk1A-IN-3 was the result of a chemoinformatic approach that involved mining public domain data to identify and repurpose a known GSK3β/CDK inhibitor chemotype.[1] The core of the molecule is a pyrazolo[1,5-b]pyridazine scaffold.[2] A key modification in the development of Dyrk1A-IN-3 was the addition of an N-methyl group, which was instrumental in removing activity against GSK3β and cyclin-dependent kinases (CDKs), thereby significantly enhancing its selectivity for DYRK1A.[1] This strategic design has rendered Dyrk1A-IN-3 a valuable tool for specifically investigating the cellular functions of DYRK1A.
Synthesis Workflow
The synthesis of Dyrk1A-IN-3 is a multi-step process starting from commercially available reagents. The following diagram outlines the key steps in the synthesis of the pyrazolo[1,5-b]pyridazine core and the subsequent derivatization to yield Dyrk1A-IN-3 (Compound 8b).
Quantitative Data
The inhibitory activity and binding affinity of Dyrk1A-IN-3 have been quantified using various biochemical and biophysical assays. The data is summarized in the tables below.
Table 1: Biochemical Activity and Binding Affinity of Dyrk1A-IN-3
| Parameter | Value | Assay Method | Reference |
| IC50 | 76 nM | TR-FRET-based ligand-binding displacement | [3][4][5][6] |
| KD | 52 ± 4.5 nM | Surface Plasmon Resonance (SPR) | [1][2] |
Table 2: Kinome Selectivity Profile of Dyrk1A-IN-3 (Compound 8b)
Data represents the percent inhibition at a 1 µM concentration of the inhibitor.
| Kinase | % Inhibition | Assay Method | Reference |
| DYRK1A | 65 | KINOMEscan | [1][2] |
| DYRK1B | 0 | KINOMEscan | [1][2] |
| DYRK2 | 19 | KINOMEscan | [1][2] |
| CLK1 | 59 | KINOMEscan | [1][2] |
| CLK2 | 59 | KINOMEscan | [1][2] |
| CLK3 | 6 | KINOMEscan | [1][2] |
| CDK2 | 12 | KINOMEscan | [1][2] |
| GSK3β | 4 | KINOMEscan | [1][2] |
Experimental Protocols
TR-FRET-based Ligand-Binding Displacement Assay
This assay was used to determine the IC50 value of Dyrk1A-IN-3.
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Principle: A competitive binding assay where the displacement of a fluorescently labeled tracer from the DYRK1A kinase domain by the inhibitor is measured via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
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Materials:
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Recombinant human DYRK1A kinase domain.
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Fluorescently labeled tracer ligand.
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Europium-labeled anti-tag antibody.
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Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).
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Dyrk1A-IN-3 (serially diluted).
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Method:
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Add DYRK1A kinase, tracer, and anti-tag antibody to the wells of a microplate.
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Add serial dilutions of Dyrk1A-IN-3 to the wells.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
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Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
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Calculate the ratio of the emission signals and plot the data against the inhibitor concentration.
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Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Surface Plasmon Resonance (SPR)
SPR was used to determine the binding affinity (KD) of Dyrk1A-IN-3.
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Principle: Measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to immobilized DYRK1A kinase.
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Materials:
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SPR instrument and sensor chips (e.g., CM5).
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Recombinant human DYRK1A kinase.
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Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
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Running buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20).
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Dyrk1A-IN-3 (serially diluted).
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-
Method:
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Immobilize the DYRK1A kinase onto the sensor chip surface using standard amine coupling chemistry.
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Inject serial dilutions of Dyrk1A-IN-3 over the chip surface at a constant flow rate.
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Measure the change in the response units (RU) over time to monitor association and dissociation.
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Regenerate the sensor surface between injections with a suitable regeneration solution.
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Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
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KINOMEscan Selectivity Profiling
This competition binding assay was used to assess the selectivity of Dyrk1A-IN-3 against a panel of other kinases.
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Principle: Measures the ability of the inhibitor to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
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Method:
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A panel of DNA-tagged kinases is incubated with the immobilized ligand and Dyrk1A-IN-3 at a fixed concentration (e.g., 1 µM).
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After incubation, unbound kinase is washed away.
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The amount of bound kinase is quantified by qPCR.
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The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.
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Cellular Tau Phosphorylation Assay (Representative Protocol)
While not specifically reported for Dyrk1A-IN-3, this assay was used for analogous compounds and represents a relevant cellular assay.[4]
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Principle: Measures the ability of the inhibitor to reduce DYRK1A-mediated phosphorylation of Tau protein in a cellular context.
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Materials:
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Human embryonic kidney cells (HEK293).
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Expression vectors for DYRK1A and Tau.
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Transfection reagent.
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Cell lysis buffer.
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Antibodies against total Tau and phosphorylated Tau (e.g., at Ser202/Thr205 - AT8 antibody).
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Western blotting reagents and equipment.
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-
Method:
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Co-transfect HEK293 cells with DYRK1A and Tau expression vectors.
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Treat the transfected cells with various concentrations of Dyrk1A-IN-3 for a specified period (e.g., 24 hours).
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Lyse the cells and determine the total protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer to a membrane.
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Probe the membrane with antibodies against total Tau and phospho-Tau.
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Detect the antibody binding using a chemiluminescent substrate.
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Quantify the band intensities and normalize the phospho-Tau signal to the total Tau signal.
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Determine the IC50 for the inhibition of Tau phosphorylation.
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Mechanism of Action and Signaling Pathway
Dyrk1A-IN-3 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of DYRK1A. Its selectivity is achieved through specific interactions within the kinase domain, with the N-methyl group playing a crucial role in discriminating against other kinases like GSK3β and CDKs.[1][2]
DYRK1A is a key regulator in multiple signaling pathways involved in neurodevelopment, cell proliferation, and apoptosis. One of its well-characterized roles is the phosphorylation of the Tau protein, which is implicated in the pathology of Alzheimer's disease. By inhibiting DYRK1A, Dyrk1A-IN-3 can reduce the hyperphosphorylation of Tau, a critical event in the formation of neurofibrillary tangles.
Conclusion
Dyrk1A-IN-3 (Compound 8b) is a valuable research tool for the study of DYRK1A biology. Its high potency and, most notably, its selectivity over other CMGC kinases, make it a superior chemical probe compared to many previously reported DYRK1A inhibitors. The detailed biochemical, biophysical, and synthetic data provided in this guide offer a solid foundation for its application in cellular and potentially in vivo studies aimed at elucidating the role of DYRK1A in health and disease, particularly in the context of neurodegenerative disorders. Further development and characterization of Dyrk1A-IN-3 and its analogs may pave the way for novel therapeutic strategies targeting DYRK1A.
References
- 1. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dyrk1A-IN-3 | DYRK1A抑制剂 | MCE [medchemexpress.cn]
